![molecular formula C16H13NO2 B13136830 1-Amino-2,4-dimethylanthracene-9,10-dione CAS No. 344780-86-5](/img/structure/B13136830.png)
1-Amino-2,4-dimethylanthracene-9,10-dione
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Overview
Description
1-Amino-2,4-dimethylanthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of an amino group and two methyl groups attached to the anthracene core, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, allowing for the production of the desired compound under mild conditions.
Industrial Production Methods: Industrial production of 1-amino-2,4-dimethylanthracene-9,10-dione may involve large-scale synthesis using similar amidation techniques, optimized for higher yields and purity. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonic structures, which are essential intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form, altering its electronic properties.
Substitution: The amino and methyl groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various substituted anthracenediones, which can be further utilized in dye production and pharmaceutical applications .
Scientific Research Applications
Pharmaceutical Applications
1-Amino-2,4-dimethylanthracene-9,10-dione has shown promising results in the development of anticancer agents. Research indicates that this compound can inhibit specific protein kinases, notably protein kinase CK2, which is crucial in regulating cell proliferation and survival pathways. The ability to effectively bind to proteins involved in cell signaling pathways enhances its therapeutic potential .
The compound has been studied for various biological activities:
- Anticancer Activity: It exhibits significant cytotoxicity against cancer cell lines by interfering with cellular signaling pathways.
- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida species .
- Neuroprotective Effects: New derivatives of amino-anthracene compounds are being explored for their neuroprotective and antidepressant properties .
Analytical Applications
This compound and its derivatives are utilized as analytical reagents due to their ability to form complexes with metal ions. These complexes can be used in colorimetric assays to detect various analytes. The unique structural features of these compounds allow for selective binding to specific ions, making them valuable in analytical chemistry .
Dye Applications
The compound is also a precursor for various dyes used in industries. Its derivatives are key structures in the synthesis of dyes that exhibit vivid colors and have applications across textiles and inks. The structural modifications can lead to different dye properties, enhancing their applicability in various sectors .
Material Science Applications
In material science, this compound has been investigated for its photophysical properties. Compounds derived from anthracene are known for their luminescent properties and are used in the development of organic light-emitting diodes (OLEDs) and fluorescent materials.
Fluorescent Materials
Recent studies have focused on synthesizing fluorescent materials based on this compound. These materials show potential for use in sensors and imaging applications due to their strong luminescent properties when excited by light .
Comparison with Related Compounds
To better understand the uniqueness of this compound, here is a comparison with related anthracene derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Amino-2,3-dimethylanthracene-9,10-dione | Similar amino and dione groups | Different methyl substitution pattern |
9,10-Anthraquinone | Lacks amino substitution | Known for strong oxidative properties |
1-Aminoanthraquinone | Contains only one amino group | Focused on dye applications |
1-Amino-4-methylanthraquinone | Methyl group on a different position | Potentially different biological activity |
The distinct substitution pattern of this compound contributes to its specific biological activities that differentiate it from other derivatives .
Mechanism of Action
The mechanism of action of 1-amino-2,4-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered cellular processes. For example, its ability to inhibit glutathione reductase has been studied in the context of cancer treatment . The pathways involved often include oxidative stress and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 1-Amino-2,4-dibromoanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone
- Mitoxantrone
Comparison: 1-Amino-2,4-dimethylanthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to its dibromo and hydroxy analogs, the dimethyl derivative exhibits different reactivity and solubility profiles, making it suitable for specific applications in dye synthesis and medicinal chemistry .
Biological Activity
1-Amino-2,4-dimethylanthracene-9,10-dione (CAS No. 344780-86-5) is an organic compound recognized for its potential biological activities, particularly in the field of cancer research. This compound features an anthracene backbone with two methyl groups at the 2 and 4 positions, and an amino group at the 1 position, contributing to its unique properties and interactions with biological targets.
- Molecular Formula : C₁₆H₁₃N₁O₂
- Molecular Weight : 251.28 g/mol
- IUPAC Name : 1-amino-2,4-dimethyl-9,10-anthracenedione
The compound exhibits a vibrant color due to its extended conjugated system, making it of interest for various chemical and biological applications.
Research indicates that this compound may exert its biological effects through the inhibition of specific protein kinases, notably protein kinase CK2. This kinase is implicated in numerous cellular processes including cell proliferation and survival. The ability of this compound to effectively bind to proteins involved in cell signaling pathways suggests potential therapeutic applications in cancer treatment .
Anticancer Properties
This compound has been studied for its anticancer properties. It has shown significant activity against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the growth of cancer cells by interfering with critical signaling pathways.
- DNA Binding : Studies have shown that similar anthracene derivatives can bind to DNA, leading to cytotoxic effects. The reversible binding mode may involve interactions with both major and minor grooves of DNA .
Structure-Activity Relationship (SAR)
A series of studies have explored the relationship between the structure of anthracene derivatives and their biological activity. Compounds with specific substitutions at the 1 and 4 positions tend to exhibit enhanced anticancer activity. For instance, derivatives containing alkylamino groups have been highlighted for their improved biological profiles .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Amination Reactions : Involves the reaction of anthracene derivatives with amines.
- Oxidation and Reduction : The compound can undergo oxidation using agents like potassium permanganate or reduction using sodium borohydride to yield various derivatives that may possess distinct biological activities.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related anthracene derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Amino-2,3-dimethylanthracene-9,10-dione | Similar amino and dione groups | Different methyl substitution pattern |
9,10-Anthraquinone | Lacks amino substitution | Known for strong oxidative properties |
1-Aminoanthraquinone | Contains only one amino group | Focused on dye applications |
1-Amino-4-methylanthraquinone | Methyl group on a different position | Potentially different biological activity |
The unique substitution pattern of this compound distinguishes it from other derivatives and enhances its specific biological activities.
Study on Anticancer Activity
A notable study evaluated a series of anthracene derivatives including this compound for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with longer side chains exhibited superior activity due to enhanced DNA binding characteristics .
Molecular Modeling Studies
Computational studies have suggested that biologically active anthracene derivatives typically possess ionization potentials within a specific range (7.7 - 7.9 eV), which correlates with their anticancer efficacy. This modeling approach helps predict the biological activity based on molecular structure .
Properties
CAS No. |
344780-86-5 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-amino-2,4-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-8-7-9(2)14(17)13-12(8)15(18)10-5-3-4-6-11(10)16(13)19/h3-7H,17H2,1-2H3 |
InChI Key |
CXSYMURTVSLOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)C |
Origin of Product |
United States |
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